2-{4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-1-yl}-N-phenylacetamide
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Overview
Description
2-{4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-1-yl}-N-phenylacetamide is a complex organic compound that features a quinoline core structure
Mechanism of Action
Mode of Action
It’s known that the compound can undergo reactions with nucleophilic reagents, often accompanied by ring opening .
Biochemical Pathways
It’s known that the compound can participate in reactions leading to the formation of new heterocyclic systems
Result of Action
It’s known that the compound can form new pyrazole and isoxazole derivatives under certain conditions
Action Environment
It’s known that the compound’s reactions proceed under mild conditions (ethanol, room temperature) to form the title products with high yields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-1-yl}-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Acylation: The final step involves the acylation of the quinoline derivative with phenylacetamide using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-1-yl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-{4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-1-yl}-N-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-((4-methylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
- 2-(3-((4-chlorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
Uniqueness
The uniqueness of 2-{4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-1-yl}-N-phenylacetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group can affect the compound’s steric and electronic properties, potentially leading to different interactions with molecular targets compared to its analogs.
Properties
IUPAC Name |
2-[4-oxo-3-(4-propan-2-ylphenyl)sulfonylquinolin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S/c1-18(2)19-12-14-21(15-13-19)33(31,32)24-16-28(23-11-7-6-10-22(23)26(24)30)17-25(29)27-20-8-4-3-5-9-20/h3-16,18H,17H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXLFVDIJFTLNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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